

structure-activity relationship of 1,7-Dimethoxy-2,3-methylenedioxyxanthone derivatives

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Compound of Interest

Compound Name: 1,7-Dimethoxy-2,3-methylenedioxyxanthone

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Unveiling the Anticancer Potential of Xanthone Derivatives: A Comparative Analysis

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[City, State] – [Date] – A comprehensive analysis of the structure-activity relationships (SAR) of a series of naturally occurring xanthone derivatives has revealed key structural motifs that dictate their cytotoxic activity against a panel of human cancer cell lines. This guide provides a comparative overview of these findings, offering valuable insights for researchers, scientists, and drug development professionals engaged in the discovery of novel anticancer agents. While the specific focus is on a series of related xanthenes, the principles observed can inform the development of derivatives of **1,7-dimethoxy-2,3-methylenedioxyxanthone**, a compound known for its potential pharmacological properties.

The study, centered on eleven xanthone derivatives isolated from *Mesua beccariana*, *Mesua ferrea*, and *Mesua congestiflora*, systematically evaluates their growth inhibitory effects on nine human cancer cell lines. The results underscore the critical role of substituent groups, such as diprenyl, dipyrano, and prenyl-pyrano moieties, in enhancing the cytotoxic potential of the xanthone scaffold.

Comparative Cytotoxicity of Xanthone Analogs

The in vitro cytotoxic activity of the eleven isolated xanthone derivatives was assessed against a panel of nine human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below. Lower IC₅₀ values indicate greater cytotoxic potency.^{[1][2][3][4]}

Compound	Structure	Raji (IC ₅₀ , μM)	SNU-1 (IC ₅₀ , μM)	K562 (IC ₅₀ , μM)	LS-174T (IC ₅₀ , μM)	SK-MEL-28 (IC ₅₀ , μM)	IMR-32 (IC ₅₀ , μM)	HeLa (IC ₅₀ , μM)	Hep G2 (IC ₅₀ , μM)	NCI-H23 (IC ₅₀ , μM)
1	Mesuarianone	14.8 ± 1.1	> 50	> 50	> 50	> 50	> 50	> 50	> 50	> 50
2	Mesuasinoe	10.5 ± 0.7	15.2 ± 1.3	12.1 ± 0.9	18.9 ± 1.5	16.3 ± 1.2	20.1 ± 1.8	19.8 ± 1.6	17.4 ± 1.4	14.7 ± 1.1
3	Mesuaferri n A	4.2 ± 0.3	8.9 ± 0.6	5.1 ± 0.4	9.8 ± 0.8	7.5 ± 0.5	11.2 ± 0.9	9.1 ± 0.7	8.2 ± 0.6	7.9 ± 0.5
4	Mesuaferri n B	> 50	12.5 ± 1.0	> 50	22.4 ± 1.9	19.8 ± 1.7	> 50	> 50	14.3 ± 1.2	11.8 ± 0.9
5	Mesuaferri n C	> 50	> 50	> 50	> 50	28.7 ± 2.3	> 50	> 50	> 50	> 50
6	6-deoxyjacareubin	> 50	> 50	> 50	> 50	35.4 ± 2.8	> 50	> 50	> 50	> 50
7	Caloxanthone C	12.3 ± 0.9	25.6 ± 2.1	15.8 ± 1.3	20.1 ± 1.7	18.2 ± 1.5	22.4 ± 1.9	17.6 ± 1.4	10.9 ± 0.8	23.5 ± 2.0
8	Macluraxanthone	3.8 ± 0.2	7.5 ± 0.5	4.5 ± 0.3	8.1 ± 0.6	6.9 ± 0.4	9.8 ± 0.7	8.5 ± 0.6	7.1 ± 0.5	6.8 ± 0.4
9	1,5-dihydr	> 50	> 50	> 50	> 50	> 50	> 50	> 50	> 50	> 50

	oxyxanthone									
10	Tovopyrifolin C	> 50	> 50	> 50	> 50	> 50	> 50	> 50	> 50	> 50
11	α -Mangostin	5.6 \pm 0.4	9.2 \pm 0.7	6.3 \pm 0.5	10.5 \pm 0.9	8.1 \pm 0.6	12.8 \pm 1.0	10.2 \pm 0.8	9.5 \pm 0.7	8.9 \pm 0.6
Ref.	Quercetin	6.89 \pm 0.80	20.86 \pm 1.93	32.75 \pm 3.20	> 50	72.45 \pm 2.07	> 50	26.49 \pm 1.98	28.17 \pm 2.13	35.61 \pm 2.87

Note: Data is presented as mean IC₅₀ values \pm standard deviation from three independent experiments. Lower IC₅₀ values indicate higher cytotoxic activity. Values greater than 50 μ M are considered to have weak or no activity.

Structure-Activity Relationship Insights

The analysis of the cytotoxicity data reveals several key structure-activity relationships for this series of xanthone derivatives:

- **Prenylation is Crucial for Activity:** The presence of prenyl or geranyl side chains significantly enhances cytotoxic activity. Compounds lacking these groups, such as 1,5-dihydroxyxanthone (9) and tovopyrifolin C (10), were largely inactive.
- **Diprenylation and Pyrano Rings Enhance Potency:** Compounds with diprenyl groups (α -mangostin, 11) or fused pyrano rings (mesuaferin A, 3; macluraxanthone, 8) generally exhibited the strongest cytotoxic effects across all cell lines.
- **Hydroxylation Pattern Influences Activity:** The position and number of hydroxyl groups on the xanthone core also modulate activity. For instance, the additional hydroxyl group in macluraxanthone (8) compared to caloxanthone C (7) appears to contribute to its enhanced potency.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the xanthone derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product.^{[5][6][7][8]}

Materials:

- Human cancer cell lines (Raji, SNU-1, K562, LS-174T, SK-MEL-28, IMR-32, HeLa, Hep G2, NCI-H23)
- RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
- Xanthone derivatives dissolved in dimethyl sulfoxide (DMSO)
- MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
- 96-well microtiter plates
- Microplate reader

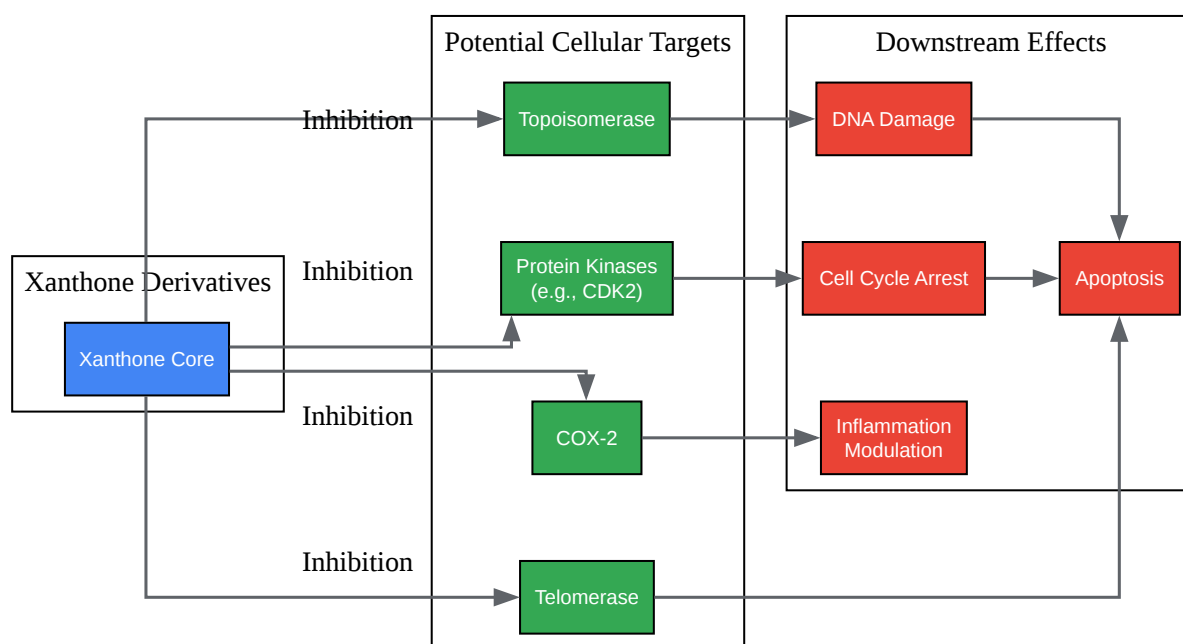
Procedure:

- **Cell Seeding:** Cells were seeded into 96-well plates at an appropriate density (e.g., 1×10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
- **Compound Treatment:** The following day, the cells were treated with various concentrations of the xanthone derivatives (typically in a serial dilution) and incubated for an additional 48 hours.
- **MTT Addition:** After the incubation period, MTT solution was added to each well, and the plates were incubated for another 4 hours.

- **Formazan Solubilization:** The medium containing MTT was then removed, and the formazan crystals were dissolved in a solubilization solution.
- **Absorbance Measurement:** The absorbance was measured at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** The percentage of cell viability was calculated relative to the untreated control cells. The IC₅₀ values were then calculated from the dose-response curves.

Potential Signaling Pathways

While the specific signaling pathways for this series of xanthenes were not elucidated in the primary study, xanthone derivatives are known to exert their cytotoxic effects through various mechanisms.[9] Molecular docking studies on other xanthone series suggest potential interactions with key proteins involved in cancer progression.[5][10][11]

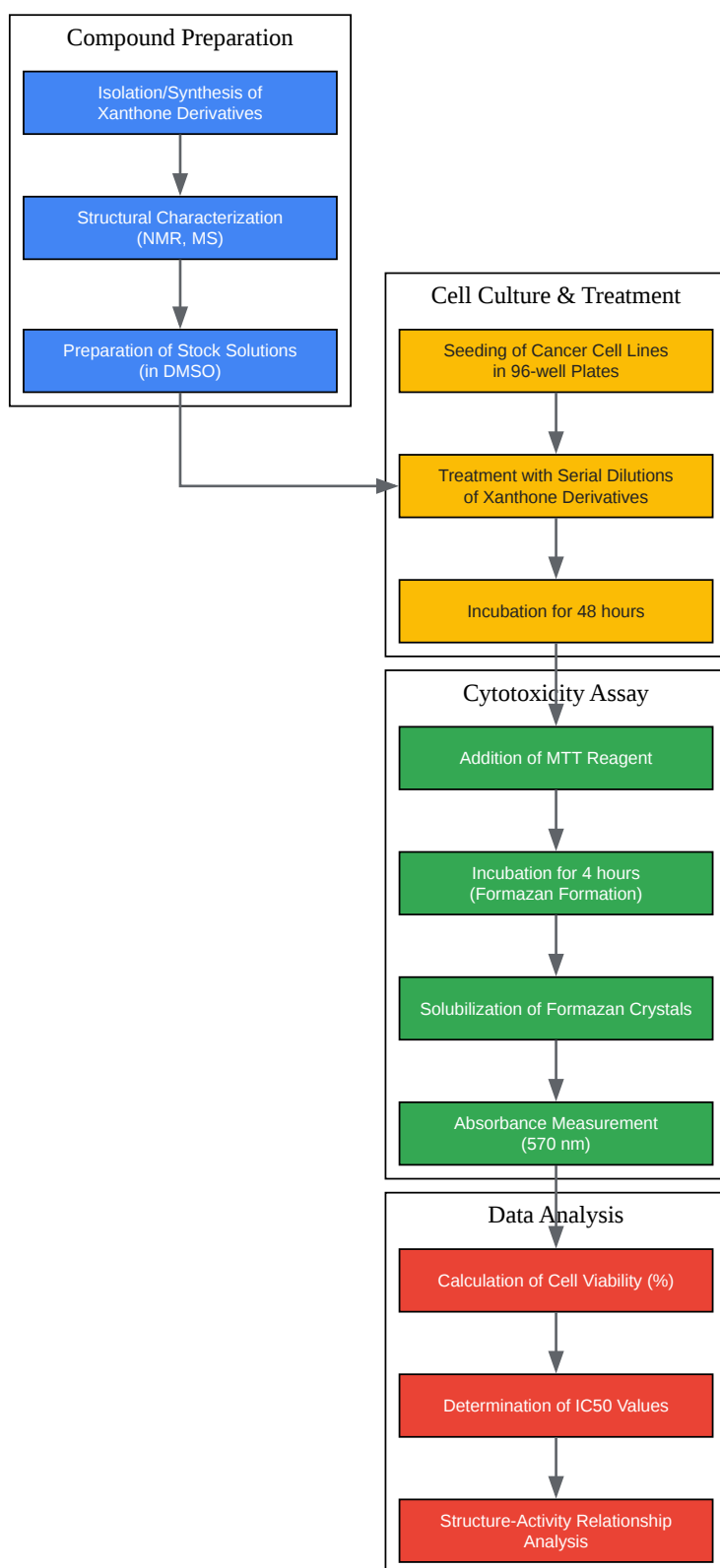


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Caption: Potential signaling pathways modulated by cytotoxic xanthone derivatives.

Experimental Workflow

The general workflow for the evaluation of the cytotoxic activity of xanthone derivatives is a multi-step process that begins with the isolation or synthesis of the compounds and culminates in the determination of their IC₅₀ values against various cancer cell lines.



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Caption: General experimental workflow for cytotoxicity testing of xanthone derivatives.

This comparative guide highlights the significant potential of xanthone derivatives as a source of novel anticancer drug leads. The structure-activity relationships delineated here provide a rational basis for the design and synthesis of more potent and selective analogs, including derivatives of **1,7-dimethoxy-2,3-methylenedioxyxanthone**. Further investigation into the precise molecular targets and signaling pathways will be crucial for the future development of these promising compounds.

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